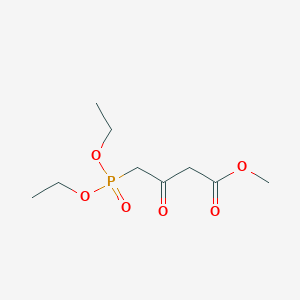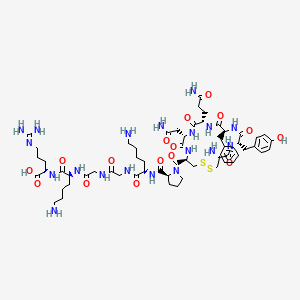![molecular formula C17H14Br2O3 B14325492 [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid CAS No. 104907-32-6](/img/structure/B14325492.png)
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid is an organic compound known for its unique structure and properties It is a derivative of cinnamic acid and is characterized by the presence of two bromine atoms and a phenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid involves the bromination of cinnamic acid. The reaction is typically carried out in the presence of bromine in glacial acetic acid. The addition of bromine to the double bond of cinnamic acid results in the formation of the dibromo derivative . The reaction conditions are relatively mild, and the product can be isolated by precipitation and recrystallization from an ethanol-water mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding phenylpropanoic acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while reduction reactions can produce phenylpropanoic acid derivatives.
Applications De Recherche Scientifique
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid involves its reactivity with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules. For example, in biological systems, the compound may interact with enzymes or cellular components, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: A closely related compound with similar reactivity and applications.
α,β-Dibromohydrocinnamic acid: Another derivative of cinnamic acid with comparable properties.
Uniqueness
The presence of the phenyl group and the specific positioning of the bromine atoms contribute to its distinct chemical behavior and versatility in various research fields .
Propriétés
Numéro CAS |
104907-32-6 |
|---|---|
Formule moléculaire |
C17H14Br2O3 |
Poids moléculaire |
426.1 g/mol |
Nom IUPAC |
2-[2-(2,3-dibromo-3-phenylpropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14Br2O3/c18-15(11-6-2-1-3-7-11)16(19)17(22)13-9-5-4-8-12(13)10-14(20)21/h1-9,15-16H,10H2,(H,20,21) |
Clé InChI |
KZQKENCWBMGRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2CC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)

![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)


